molecular formula C15H17NO3S B3036140 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide CAS No. 338981-83-2

2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide

Cat. No. B3036140
CAS RN: 338981-83-2
M. Wt: 291.4 g/mol
InChI Key: NZRHJMRDJZZHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide” is a chemical compound with the molecular formula C15H17NO3S and a molecular weight of 291.4 g/mol . It is intended for research use only.

Scientific Research Applications

Anticancer Research

2,4-Dimethoxy-3-methyl-N-phenylbenzenesulfinamide and its analogs have been a subject of interest in cancer research. For instance, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a closely related compound, has been identified as a novel small molecule inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway, showing potential as an anti-cancer agent. This compound has demonstrated the ability to antagonize tumor growth in animal models of cancer. The compound's poor water solubility necessitates formulation delivery, highlighting the need for further chemical modifications to optimize its function and pharmacology (Mun et al., 2012).

Antiferromagnetic Exchange Interaction Studies

In the field of molecular magnetism, 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) has been synthesized and studied for its antiferromagnetic exchange interaction. This compound, bearing structural similarities to 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide, was examined for its molecular configuration and electronic properties, contributing to the understanding of spin interactions in molecular systems (Fujita et al., 1996).

Biosensor Applications

In biosensor technology, studies have explored the interaction of proteins with compounds like 1,2-dimethoxy-4-prop-2-enylbenzene, which shares structural elements with 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide. These interactions aid in developing biosensors for disease diagnosis and monitoring, emphasizing the compound's potential in medical applications (Moharana & Pattanayak, 2020).

Chemical Synthesis and Molecular Structure

Chemical synthesis and crystallographic studies of similar compounds, such as dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, provide insights into molecular-electronic structures and kinetic reactions. These studies are crucial for understanding the chemical behavior and potential applications of 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide in various fields (Rublova et al., 2017).

properties

IUPAC Name

2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11-13(18-2)9-10-14(15(11)19-3)20(17)16-12-7-5-4-6-8-12/h4-10,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRHJMRDJZZHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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